![molecular formula C15H13N3O2S B12110217 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one is a synthetic organic molecule with potential applications in various scientific fields. This compound features a thiazolone core, substituted with a hydroxyphenyl group and a methylidene-pyrrole moiety. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Substitution with Hydroxyphenyl Group:
Addition of Methylidene-Pyrrole Moiety: The final step involves the condensation of the thiazolone derivative with a pyrrole aldehyde under acidic or basic conditions to form the methylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The imine bond in the methylidene-pyrrole moiety can be reduced to form the corresponding amine.
Substitution: The amino group on the thiazolone core can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or alkylated thiazolone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It can serve as a lead compound in drug discovery programs.
Medicine
Medically, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and therapeutic potential is ongoing.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may facilitate binding to active sites, while the thiazolone core could interact with hydrophobic pockets. The methylidene-pyrrole moiety might enhance the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the pyrrole ring.
(5Z)-2-[(3-methoxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Substitutes the hydroxy group with a methoxy group.
(5Z)-2-[(4-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Hydroxy group is positioned differently on the phenyl ring.
Uniqueness
The unique combination of the hydroxyphenyl group, methylidene-pyrrole moiety, and thiazolone core in (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one provides distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13N3O2S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3O2S/c1-18-7-3-5-11(18)9-13-14(20)17-15(21-13)16-10-4-2-6-12(19)8-10/h2-9,19H,1H3,(H,16,17,20)/b13-9- |
Clé InChI |
OWYGVHQQZVAPGO-LCYFTJDESA-N |
SMILES isomérique |
CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
SMILES canonique |
CN1C=CC=C1C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Solubilité |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)
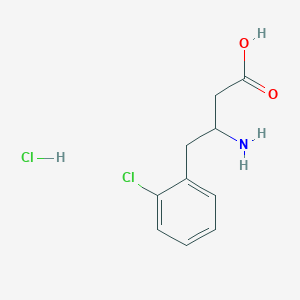


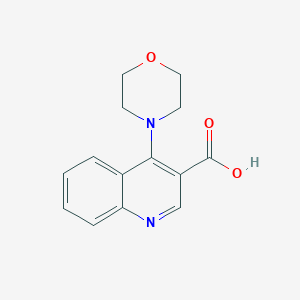
![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
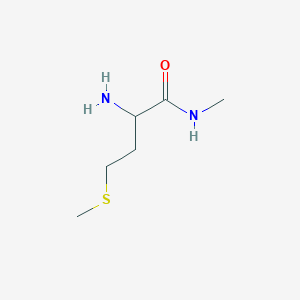
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)

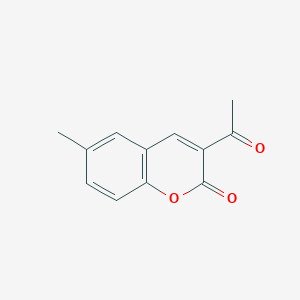
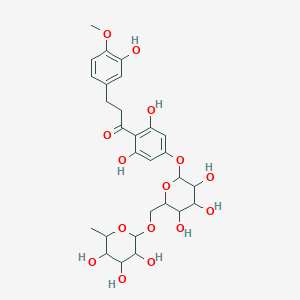
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
